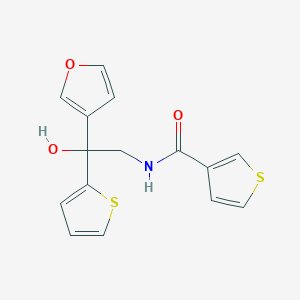

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic amide derivative featuring a central hydroxyethyl scaffold substituted with furan-3-yl and thiophen-2-yl groups, linked to a thiophene-3-carboxamide moiety. Its molecular formula is C₁₅H₁₃NO₃S₂, with a molecular weight of 319.4 g/mol . However, key physicochemical properties such as melting point, solubility, and stability remain uncharacterized in the available literature.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(11-4-7-20-9-11)16-10-15(18,12-3-5-19-8-12)13-2-1-6-21-13/h1-9,18H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNODIYAEBYBCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CSC=C2)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-3-yl and thiophen-2-yl derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The industrial synthesis may also include purification steps such as crystallization, distillation, or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts like palladium or platinum. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Effects: The target compound’s furan-3-yl and thiophen-2-yl groups differ from analogues with furan-2-yl (e.g., ) or thiophen-3-yl (e.g., ) substitutions.

- Molecular Weight: The target compound (319.4 g/mol) is heavier than simpler analogues like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (248.3 g/mol) due to additional heterocyclic substituents .

Comparison :

- Acyl Chloride Intermediates : Both and employ acyl chloride intermediates for amide bond formation, a common strategy in carboxamide synthesis. The target compound likely follows a similar route, though direct evidence is lacking.

- Regioselectivity Challenges : Substitutions on furan/thiophene rings (e.g., 3-yl vs. 2-yl) may require careful control of reaction conditions to achieve desired regioselectivity .

Structural and Crystallographic Insights

- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings range from 8.5° to 15.4°, stabilized by weak C–H···O/S interactions .

- Hydrogen Bonding : Analogues like compound 204 and N-(2-nitrophenyl)thiophene-2-carboxamide exhibit intramolecular hydrogen bonds (e.g., N–H···O), which could enhance stability. The target’s hydroxyl group may participate in similar interactions, though experimental confirmation is needed.

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its mechanisms of action.

Structural Overview

The compound features:

- Furan and Thiophene Rings : These moieties contribute to the compound's electronic properties and biological activities.

- Carboxamide Group : This functional group enhances the compound's solubility and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C15H13NO4S |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2034335-20-9 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have evaluated its effectiveness against a range of pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values, indicating strong antibacterial properties. For instance, derivatives of similar thiophene compounds have reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways, although specific targets for this compound require further investigation.

Anticancer Activity

This compound has also been studied for its potential anticancer effects:

- Cell Line Studies : In vitro studies on various cancer cell lines have indicated that the compound can inhibit cell proliferation and induce apoptosis. For example, compounds with similar structural features have been shown to affect cell cycle progression and promote cancer cell death .

- Mechanisms : The anticancer effects may involve modulation of signaling pathways related to cell growth and survival, such as the inhibition of the PI3K/Akt pathway or activation of apoptotic signals.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives with thiophene and furan rings exhibited significant antimicrobial properties against clinical isolates, showcasing their potential in developing new antibiotics .

- Anticancer Investigations : Another study focused on structurally similar compounds revealed that they could effectively inhibit tumor growth in xenograft models, suggesting that this compound may have similar therapeutic potential .

Q & A

Q. Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DCM or DMF | Polar aprotic solvents enhance coupling efficiency |

| Temperature | 0–25°C (coupling) | Higher temperatures risk side reactions (e.g., racemization) |

| Catalyst | Triethylamine or pyridine | Neutralizes acid byproducts, improving reaction kinetics |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Basic Research Question

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR resolves furan, thiophene, and hydroxyethyl protons. The hydroxy proton appears as a broad singlet (~δ 5.2–5.5 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm .

- 2D NMR (COSY, HSQC) confirms connectivity between heterocycles and the ethyl backbone .

Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Resolves stereochemistry at the hydroxy center. SHELX software is commonly used for structure refinement .

Q. Structural Data :

| Feature | Observation (X-ray/NMR) | Reference |

|---|---|---|

| Dihedral angle (furan-thiophene) | 120–130° | |

| Hydrogen bonding (OH) | O–H···O (2.6–2.8 Å) |

How does the compound's electronic structure influence its reactivity, and what computational models are used to predict this?

Advanced Research Question

The compound’s reactivity is governed by:

- Electron-rich heterocycles : Furan and thiophene rings enhance electrophilic substitution at C2/C5 positions .

- Hydroxy group : Participates in hydrogen bonding, affecting solubility and biological interactions .

Q. Computational Models :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The Colle-Salvetti functional (B3LYP/6-31G*) is widely used .

- Molecular Dynamics (MD) : Simulates ligand-protein binding, highlighting interactions with targets like kinase enzymes .

Q. Example DFT Results :

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO-LUMO gap | 4.2–4.5 | |

| Partial charge (S atom) | –0.35 |

What are the key challenges in analyzing contradictory biological activity data across studies?

Advanced Research Question

Discrepancies arise due to:

Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin) .

Solubility Issues : Low aqueous solubility (<10 µM) may lead to false negatives in in vitro screens .

Metabolic Instability : Rapid hepatic clearance in murine models masks efficacy observed in cell-based assays .

Q. Mitigation Strategies :

- Use standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., fluorescence-based apoptosis detection) .

- Employ prodrug strategies or nanoformulations to enhance bioavailability .

What strategies are employed to elucidate the compound's mechanism of action at the molecular level?

Advanced Research Question

Target Identification :

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 10 µM .

Structural Biology : Co-crystallize the compound with purified targets (e.g., tubulin) to resolve binding modes .

Gene Expression Analysis : RNA-seq identifies downstream pathways (e.g., apoptosis genes BAX/BCL-2) after treatment .

Q. Case Study :

- The compound inhibited tubulin polymerization (IC₅₀ = 1.2 µM) by binding to the colchicine site, as confirmed by X-ray crystallography .

How can reaction parameters be systematically optimized to enhance selectivity in derivative synthesis?

Advanced Research Question

Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst ratio). For example, a 2³ factorial design identified DMF as optimal for minimizing byproducts .

Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves regioselectivity in thiophene functionalization .

Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation selectivity for tetrahydrothiophene derivatives .

Q. Optimization Example :

| Condition | Byproduct (%) | Yield (%) |

|---|---|---|

| Conventional heating | 18 | 62 |

| Microwave (100°C) | 5 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.